Carboxy-PEG4-sulfonic acid

Description

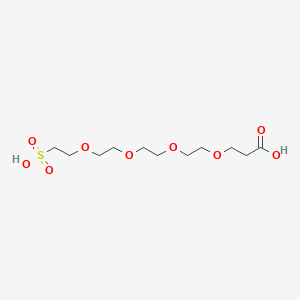

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQWRGDWHOOSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carboxy-PEG4-sulfonic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEG Linkers in Bioconjugation

In the landscape of modern biotechnology and drug development, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—is a cornerstone technology. Polyethylene glycol (PEG) linkers are instrumental in this field, offering a versatile means to connect disparate molecular entities, thereby enhancing the stability, solubility, and overall functionality of the resulting conjugates. These linkers are widely employed in the development of antibody-drug conjugates (ADCs), PEGylated protein therapeutics, and targeted drug delivery systems. Carboxy-PEG4-sulfonic acid is a discrete PEG linker featuring a terminal carboxylic acid and a sulfonic acid moiety, designed to impart specific, advantageous properties to bioconjugates. This guide delves into the core mechanism of action of this compound in bioconjugation, providing detailed experimental protocols and insights for its effective application.

Core Mechanism of Action: Amide Bond Formation

The primary role of this compound in bioconjugation is to act as a hydrophilic spacer arm that connects a biomolecule to another molecule of interest (e.g., a drug, a fluorescent dye, or another protein). The conjugation is primarily achieved through the reaction of its terminal carboxylic acid group with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein). This reaction, however, is not spontaneous and requires activation of the carboxylic acid.

The most common and efficient method for activating the carboxyl group is through the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism can be dissected into two key stages:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

-

Formation of a Stable NHS Ester and Subsequent Aminolysis: To mitigate the instability of the O-acylisourea intermediate, NHS is introduced. It reacts with the intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is then susceptible to nucleophilic attack by a primary amine from the biomolecule, resulting in the formation of a stable amide bond and the release of NHS.

The sulfonic acid group of this compound does not directly participate in the primary conjugation reaction. Its main function is to significantly increase the hydrophilicity and aqueous solubility of the linker and the resulting bioconjugate.[1] This enhanced water solubility can be crucial when working with hydrophobic drugs or biomolecules that are prone to aggregation.

Below is a diagram illustrating the activation and conjugation process:

Quantitative Data on PEGylation

Table 1: Typical Reaction Conditions and Efficiency for Carboxy-PEG Bioconjugation

| Parameter | Typical Value/Range | Notes |

| pH for Activation | 4.5 - 6.0 | EDC/NHS activation of the carboxyl group is most efficient in a slightly acidic environment.[2] |

| pH for Conjugation | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH.[2] |

| Molar Ratio (EDC:NHS:COOH) | 2:5:1 to 10:10:1 | The optimal ratio can vary depending on the specific biomolecule and reaction conditions. |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |

| Reaction Time (Conjugation) | 2 hours to overnight | At room temperature or 4°C. |

| Typical PEGylation Yield | 15% - 84% | Highly dependent on the substrate, reaction conditions, and purification method.[3][4] |

Table 2: General Impact of PEGylation on Protein Stability

| Parameter | Effect of PEGylation | Example |

| Serum Half-life | Increased | PEGylated interferon alfa-2a (Pegasys®) has a significantly longer half-life than the non-PEGylated form. |

| Proteolytic Degradation | Decreased | The PEG chain provides a steric shield, protecting the protein from proteases.[5] |

| Immunogenicity | Reduced | PEGylation can mask antigenic epitopes on the protein surface. |

| Aggregation | Reduced | The hydrophilic PEG chains can prevent protein-protein aggregation. |

| Thermal Stability | Generally Increased | The conformational stability of some proteins is enhanced by PEGylation. |

Experimental Protocols

The following are detailed methodologies for the bioconjugation of a protein with this compound using a two-step EDC/NHS protocol.

Materials

-

This compound

-

Protein to be conjugated (e.g., antibody, enzyme)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns (e.g., Sephadex G-25)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions in Activation Buffer immediately before use.

-

Prepare the protein solution in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution.

-

Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Biomolecule:

-

Immediately after activation, remove the excess EDC and NHS and exchange the buffer to the Conjugation Buffer (pH 7.4) using a desalting column. This step is crucial to prevent unwanted cross-linking of the protein.

-

Add the activated and buffer-exchanged this compound solution to the target biomolecule (which should be in the Conjugation Buffer).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for an additional 30 minutes.

-

-

Purification of the Conjugate:

-

Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical bioconjugation experiment.

Application in Signaling Pathways: Targeting the MAPK/ERK Pathway

Bioconjugates created using linkers like this compound are often employed in targeted therapies, particularly in oncology. A prominent example is the delivery of inhibitors to cancer cells that exhibit dysregulated signaling pathways, such as the MAPK/ERK pathway.

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. PEGylated nanoparticles can be used to encapsulate or be conjugated with inhibitors of key proteins in this pathway, such as MEK or ERK.[3][8] The PEG linker, in this context, serves multiple purposes:

-

Increased Circulation Time: The hydrophilic PEG shell reduces clearance by the reticuloendothelial system, allowing the nanoparticle to circulate longer and increasing the probability of reaching the tumor site.

-

Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation and nanoparticle size can lead to passive accumulation in tumor tissues, which have leaky vasculature.

-

Improved Solubility: The PEG linker enhances the solubility of the nanoparticle-drug conjugate.

The this compound linker can be used to attach targeting ligands (e.g., antibodies or peptides that bind to receptors overexpressed on cancer cells) to the surface of these drug-loaded nanoparticles, further enhancing their specificity.

Below is a simplified diagram of the MAPK/ERK signaling pathway and the point of intervention by a PEGylated inhibitor.

Conclusion

This compound is a valuable tool in the bioconjugationist's arsenal. Its defined length, terminal carboxylic acid for reliable conjugation via EDC/NHS chemistry, and the presence of a sulfonic acid group for enhanced hydrophilicity make it an excellent choice for a variety of applications, from basic research to the development of advanced therapeutics. A thorough understanding of its mechanism of action and the optimization of reaction protocols are key to harnessing its full potential in creating stable, effective, and highly soluble bioconjugates.

References

- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Carboxy-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-PEG4-sulfonic acid is a heterobifunctional polyethylene glycol (PEG) linker that is increasingly utilized in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its hydrophilic nature, conferred by the PEG chain and the terminal sulfonic acid group, significantly enhances the aqueous solubility of molecules to which it is attached.[4][5] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for their assessment.

Introduction

The strategic incorporation of linkers is a critical aspect of modern drug design and development. This compound has emerged as a valuable tool due to its dual functionality, allowing for the covalent attachment to biomolecules via its carboxylic acid group, while the sulfonic acid moiety enhances hydrophilicity and overall stability.[5] This linker is particularly prominent in the field of targeted protein degradation, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand in a PROTAC molecule.[1][3] Understanding the solubility and stability of this linker is paramount for the successful formulation and application of the resulting bioconjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₂₂O₉S | [6][7] |

| Molecular Weight | 330.35 g/mol | [6][7] |

| Appearance | Viscous Liquid | [8] |

| Purity | >95% | [9] |

| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | [4][6] |

Solubility

This compound is characterized by its high hydrophilicity, rendering it soluble in aqueous solutions and polar organic solvents.

Qualitative Solubility

Qualitative assessments from various suppliers indicate that this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[4][6] The PEG chain and the sulfonic acid group contribute to its enhanced water solubility.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL at various temperatures) for this compound in a range of solvents has not been published. This lack of data necessitates experimental determination for specific applications.

Experimental Protocol for Quantitative Solubility Determination

The following protocol, adapted from standard methods for solubility assessment, can be employed to determine the quantitative solubility of this compound.[10][11]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., ELSD, RI)

-

Analytical balance

-

Vials

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples until equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solute.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

The solubility is reported as the mean concentration from at least three independent experiments.

Stability

The stability of this compound is a critical parameter for its storage and application in bioconjugation.

General Storage and Handling

For long-term storage, it is recommended to keep this compound at -20°C. For short-term use, storage at 2-8°C is acceptable.[4][6] The compound is generally stable for several weeks at ambient temperature, which facilitates shipping.[6]

pH Stability

While specific data for this compound is not available, studies on similar PEG-based linkers provide insights into their pH-dependent stability. Generally, ester linkages within PEG derivatives are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent.[12][13] Some ketal-containing PEG crosslinkers have been shown to be stable at pH > 7.5 but hydrolyze rapidly in acidic conditions (pH < 6.0).[14][15] The ether linkages in the PEG backbone are generally considered stable under a wide range of pH conditions.

Thermal Stability

Thermogravimetric analysis (TGA) of various polyethylene glycols shows that thermal decomposition typically begins at temperatures above 200°C.[16][17][18] The exact decomposition profile can be influenced by the molecular weight and terminal functional groups. For this compound, it is expected to be thermally stable under typical bioconjugation and storage conditions.

Enzymatic Stability

The ether bonds that form the backbone of the PEG chain are generally resistant to enzymatic cleavage by mammalian enzymes.[19] However, certain microorganisms have been shown to possess enzymes capable of degrading PEG.[19] For most in vitro and in vivo applications in drug development, the PEG backbone of this compound is considered stable.

Experimental Protocol: Stability-Indicating HPLC Method

To quantitatively assess the stability of this compound under various conditions (e.g., different pH, temperature), a stability-indicating HPLC method should be developed and validated. The following is a general protocol.[20][21][22][23][]

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products and to quantify its degradation over time.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column

-

Incubators/water baths

-

Forced degradation reagents (e.g., acid, base, oxidizing agent)

Procedure:

-

Method Development: Develop an HPLC method (e.g., gradient elution with a mobile phase of acetonitrile and water with a suitable modifier like formic acid) that provides a sharp, well-resolved peak for this compound.

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.

-

Method Validation: Confirm that the developed HPLC method can separate the intact drug from all degradation products. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Stability Study:

-

Prepare solutions of this compound in buffers of different pH values.

-

Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.

-

Calculate the percentage of remaining intact this compound.

-

Application in PROTACs: A Conceptual Workflow

This compound serves as a flexible and hydrophilic linker in the design of PROTACs.[3][25][26] The primary role of the linker is to connect the two ligands and position them optimally for the formation of a stable ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[3][25]

PROTAC Assembly Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound.

Caption: Generalized workflow for PROTAC synthesis and action.

Conclusion

This compound is a valuable hydrophilic linker with broad applications in bioconjugation and drug development, most notably in the construction of PROTACs. While qualitative data confirms its solubility in aqueous and polar organic solvents, a lack of published quantitative solubility and stability data necessitates experimental determination for specific applications. The provided experimental protocols offer a framework for researchers to systematically evaluate these critical parameters. A thorough understanding of the solubility and stability of this compound will undoubtedly contribute to the development of more robust and effective bioconjugates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. medkoo.com [medkoo.com]

- 7. precisepeg.com [precisepeg.com]

- 8. This compound CAS#: 1817735-25-3 [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 25. The Essential Role of Linkers in PROTACs [axispharm.com]

- 26. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Carboxy-PEG4-sulfonic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG4-sulfonic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification. This document details its physicochemical properties, outlines its primary applications, and provides a detailed experimental protocol for its use in conjugating to amine-containing molecules.

Core Properties of this compound

This compound is a versatile chemical tool featuring a carboxylic acid group at one end of a polyethylene glycol (PEG) chain and a sulfonic acid group at the other. The PEG4 linker imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the conjugated molecule.[1][2]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1817735-25-3 | [3] |

| Molecular Weight | 330.35 g/mol | [3] |

| Molecular Formula | C₁₁H₂₂O₉S | [3][4] |

| Purity | Typically ≥95% | [4] |

Applications in Research and Development

The dual functionality of this compound makes it a valuable reagent in several advanced applications:

-

Bioconjugation: The terminal carboxylic acid can be activated to covalently bond with primary amines on biomolecules such as proteins, peptides, and antibodies.[5] This is instrumental in creating antibody-drug conjugates (ADCs) and other targeted therapies.

-

Surface Modification: This linker is used to modify the surfaces of nanoparticles and other materials to enhance their biocompatibility and hydrophilicity.[5] For instance, it can be used to functionalize gold nanoparticles.

-

PROTACs: this compound serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][6][7][8][9] PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery to degrade target proteins.[6][7] The PEG linker helps to optimize the solubility and cell permeability of the PROTAC molecule.[8]

The logical workflow for the primary application of this compound in bioconjugation is depicted in the diagram below.

Caption: Logical workflow for the bioconjugation of this compound.

Experimental Protocol: Conjugation to an Amine-Containing Protein

This section provides a detailed methodology for the covalent attachment of this compound to a protein with available primary amine residues (e.g., lysine) using a two-step 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction.[10][11][12][13][14]

Materials

-

This compound

-

Amine-containing protein (e.g., BSA, antibody)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Desalting columns

Procedure

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the Activation Buffer.

-

Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of the this compound stock solution.

-

Add a 1.2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms a more stable amine-reactive NHS ester.[11][12]

-

-

Conjugation to the Protein:

-

Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration.

-

Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

The experimental workflow is illustrated in the following diagram.

Caption: Experimental workflow for protein conjugation using this compound.

Signaling Pathways

It is important to note that this compound is a synthetic linker and is not known to be involved in any biological signaling pathways. Its function is to covalently link molecules and modify their physicochemical properties, rather than to interact with or modulate cellular signaling cascades.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and dual-reactive ends enable a wide range of applications in bioconjugation and surface modification. The provided experimental protocol offers a robust starting point for the successful implementation of this linker in various research applications.

References

- 1. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]

- 2. This compound | 1817735-25-3 [amp.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PEG4-sulfonic acid | CAS#:173459-90-0 | Chemsrc [chemsrc.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Hydrophilic Nature of Carboxy-PEG4-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the hydrophilicity of Carboxy-PEG4-sulfonic acid, a bifunctional linker increasingly pivotal in advanced biomedical applications. By examining its chemical structure and physicochemical properties, this document provides a comprehensive understanding of its utility in enhancing the aqueous solubility and biocompatibility of conjugated molecules. This guide is intended to serve as a vital resource for researchers and professionals in the fields of drug discovery, bioconjugation, and materials science.

Core Concepts: Understanding Hydrophilicity

Hydrophilicity, the intrinsic affinity of a molecule to interact with and dissolve in water, is a critical determinant of its behavior in biological systems. This property is governed by a molecule's ability to form favorable interactions, primarily hydrogen bonds, with water molecules. This compound is meticulously engineered to exhibit pronounced hydrophilicity through the strategic incorporation of multiple polar functional groups.

Molecular Architecture and Physicochemical Properties

The exceptional water-loving nature of this compound stems directly from its unique molecular structure. It comprises a short polyethylene glycol (PEG) chain, specifically a tetra-ethylene glycol unit (PEG4), flanked by a carboxylic acid (-COOH) group at one terminus and a sulfonic acid (-SO₃H) group at the other.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₉S | ChemScene[1] |

| Molecular Weight | 330.35 g/mol | ChemScene[1] |

| Calculated LogP | -0.5847 | ChemScene[1] |

| Solubility | Water Soluble | BroadPharm[2] |

The calculated LogP (partition coefficient) is a key quantitative measure of a compound's hydrophilicity. A negative LogP value, such as the -0.5847 for this compound, indicates a strong preference for the aqueous phase over a lipid phase, thereby confirming its hydrophilic character[1].

The hydrophilicity is imparted by:

-

Polyethylene Glycol (PEG) Backbone: The repeating ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water molecules. This flexible and hydrophilic chain contributes significantly to the overall water solubility.

-

Carboxylic Acid Group: The -COOH group is polar and can be deprotonated to form a negatively charged carboxylate ion (-COO⁻), which readily interacts with the partial positive charges of hydrogen atoms in water molecules.

-

Sulfonic Acid Group: The -SO₃H group is a strong acid and exists predominantly in its deprotonated sulfonate form (-SO₃⁻) in physiological conditions. This anionic group has a high affinity for water, further enhancing the molecule's hydrophilicity.

Applications in Bioconjugation and Drug Delivery

The bifunctional nature and pronounced hydrophilicity of this compound make it an invaluable tool in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs)[3][4]. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins[5].

The hydrophilic PEG linker plays a crucial role in PROTAC design by:

-

Improving Solubility: Many small molecule ligands used in PROTACs are hydrophobic. The incorporation of a hydrophilic linker like this compound significantly enhances the overall water solubility of the PROTAC molecule, which is essential for its administration and bioavailability[5][6].

-

Optimizing Pharmacokinetics: The hydrophilic nature of the linker can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, often leading to improved in vivo performance[7][8].

-

Facilitating Ternary Complex Formation: The linker connects the two ligands of the PROTAC and its length and flexibility are critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, which is a prerequisite for protein degradation[8][9].

Below is a diagram illustrating the general workflow for the synthesis of a PROTAC molecule utilizing a hydrophilic linker like this compound.

Experimental Protocols

While specific experimental data for the hydrophilicity of this compound is not extensively published, its properties can be characterized using standard laboratory techniques. Below are detailed methodologies for key experiments relevant to assessing its hydrophilicity.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the traditional method for experimentally determining the LogP of a compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Ultrapure water (pre-saturated with n-octanol)

-

Separatory funnel

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents in a separatory funnel, allowing the layers to separate, and collecting each phase.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the n-octanol-saturated water to a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous solution of the compound with an equal volume of the water-saturated n-octanol.

-

Equilibration: Stopper the funnel and shake vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. Alternatively, transfer the mixture to a centrifuge tube and centrifuge to expedite phase separation.

-

Concentration Measurement: Carefully collect an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm base 10 of P.

Surface Modification and Water Contact Angle Measurement

This protocol describes how to modify a surface with this compound and subsequently measure the water contact angle to assess the change in surface hydrophilicity.

Materials:

-

Substrate (e.g., glass slide, silicon wafer)

-

This compound

-

Coupling agents (e.g., (3-Aminopropyl)triethoxysilane (APTES) for glass/silicon)

-

Activating agents for the carboxylic acid (e.g., EDC and NHS)

-

Anhydrous toluene

-

Ethanol

-

Ultrapure water

-

Contact angle goniometer

Procedure:

-

Substrate Preparation: Clean the substrate thoroughly (e.g., with piranha solution for glass/silicon, followed by extensive rinsing with ultrapure water and drying).

-

Surface Amination (for glass/silicon): Immerse the cleaned substrate in a solution of APTES in anhydrous toluene to introduce primary amine groups on the surface. Rinse with toluene and ethanol, then cure in an oven.

-

Activation of this compound: In a suitable buffer (e.g., MES buffer, pH 4.5-6.0), dissolve this compound and add an excess of EDC and NHS to activate the carboxylic acid group.

-

Surface Coupling: Immerse the aminated substrate in the activated linker solution and allow the reaction to proceed for several hours to form a stable amide bond between the surface amine groups and the linker's carboxylic acid.

-

Rinsing and Drying: Thoroughly rinse the modified substrate with ultrapure water to remove any unreacted linker and byproducts. Dry the surface with a stream of inert gas (e.g., nitrogen).

-

Water Contact Angle Measurement: Place the modified substrate on the stage of a contact angle goniometer. Dispense a small droplet of ultrapure water onto the surface. Capture an image of the droplet and use the instrument's software to measure the angle formed at the interface of the water droplet, the surface, and the surrounding air. A lower contact angle compared to the unmodified surface indicates increased hydrophilicity.

The following diagram illustrates the logical relationship in the surface modification process for contact angle measurement.

Conclusion

This compound is a potent hydrophilic linker whose utility is firmly rooted in its chemical structure. The combination of a PEG backbone with terminal carboxylic and sulfonic acid groups confers excellent water solubility and biocompatibility. As demonstrated by its calculated LogP value and its application in advanced therapeutic modalities like PROTACs, this molecule serves as a critical enabler for the development of next-generation pharmaceuticals and functionalized materials. The experimental protocols provided herein offer a framework for the quantitative assessment of its hydrophilic properties, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, 1817735-25-3 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 1817735-25-3 [amp.chemicalbook.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. purepeg.com [purepeg.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Critical Role of the Sulfonic Acid Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers, or PEGylation, has become a cornerstone in the development of advanced therapeutics, particularly in enhancing the pharmacokinetic profiles of biologic drugs and nanoparticles. A key innovation in this field is the introduction of the sulfonic acid group (-SO₃H) into the PEG linker structure. This modification imparts a unique set of physicochemical properties that significantly influence the linker's performance in drug delivery systems. This technical guide provides a comprehensive overview of the role of the sulfonic acid group in PEG linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and mechanisms.

Enhancing Physicochemical Properties: The Core Contribution of the Sulfonic Acid Group

The primary role of the sulfonic acid group is to augment the inherent properties of the PEG linker, primarily through increased hydrophilicity and the introduction of a negative charge.[][2]

-

Increased Hydrophilicity and Water Solubility: The sulfonic acid group is highly polar and readily ionizes in aqueous environments, leading to a significant increase in the water solubility of the PEG linker and the conjugated therapeutic.[][2][3][4] This is particularly advantageous for hydrophobic drugs, facilitating their formulation and administration.[] The enhanced hydrophilicity also contributes to a greater water absorption capacity, which can be beneficial for drug release from hydrogel-based delivery systems.[]

-

Ionic Characteristics and Surface Charge: The deprotonation of the sulfonic acid group to the sulfonate anion (-SO₃⁻) at physiological pH imparts a negative charge to the PEG linker.[5] This negative charge can influence interactions with biological components, such as cell membranes and proteins. This property is also leveraged in surface modification applications to enhance the hydrophilicity of materials like metal oxides and nanoparticles, improving their dispersion and stability in aqueous solutions.[2]

-

Improved Biocompatibility and Reduced Fouling: The combination of high hydrophilicity and a negative charge has been shown to enhance the biocompatibility of materials.[6] Surfaces modified with sulfonated PEG exhibit reduced protein adsorption and cell adhesion, a critical factor in minimizing non-specific interactions and improving the in vivo performance of drug carriers.[5][6] This "stealth" property helps to reduce opsonization, the process by which particles are marked for clearance by the immune system.[7]

Impact on Pharmacokinetics and Drug Delivery

The physicochemical modifications endowed by the sulfonic acid group translate into tangible benefits for drug delivery and pharmacokinetics.

-

Prolonged Circulation Half-Life: PEGylation, in general, is known to increase the hydrodynamic radius of drugs, reducing their renal clearance and extending their circulation time.[8][9][10] The enhanced hydrophilicity and negative charge from the sulfonic acid group can further contribute to this effect by minimizing non-specific uptake by the reticuloendothelial system (RES), leading to even longer circulation times.[][3][4]

-

Enhanced Stability: The covalent attachment of sulfonated PEG linkers can protect therapeutic molecules, such as proteins and peptides, from enzymatic degradation, thereby enhancing their stability in biological fluids.[][10]

-

Controlled Drug Release: In drug delivery systems, the properties of the sulfonated PEG linker can be harnessed to control the release of the encapsulated drug.[] The high water content within hydrogels composed of sulfonated PEG can facilitate efficient drug diffusion and release.[]

-

Targeted Delivery: The surface properties imparted by sulfonated PEG linkers can be utilized to enable targeted drug delivery to specific tissues or cells.[] While the sulfonic acid group itself does not act as a targeting ligand, its influence on the overall charge and hydrophilicity of the drug carrier can affect its biodistribution.

Quantitative Data Summary

The following table summarizes the key properties influenced by the incorporation of a sulfonic acid group in PEG linkers.

| Property | Effect of Sulfonic Acid Group | Rationale | Reference |

| Water Solubility | Increased | Introduction of a highly polar and ionizable group. | [][2][3][4] |

| Hydrophilicity | Increased | The sulfonic acid group is strongly hydrophilic. | [][2][11][12] |

| Surface Charge | Negative at physiological pH | Deprotonation to the sulfonate anion (-SO₃⁻). | [5] |

| Protein Adsorption | Decreased | Enhanced hydrophilicity and electrostatic repulsion. | [5][6] |

| Cell Adhesion | Decreased | Creation of a cell-repellent surface. | [6][11] |

| Biocompatibility | Improved | Reduced non-specific interactions with biological components. | [][6] |

| Circulation Half-Life | Potentially Increased | Reduced renal clearance and RES uptake. | [][3][4] |

Experimental Protocols

General Synthesis of a Sulfonated PEG Linker

This protocol describes a general method for the synthesis of a hydroxyl-terminated polyethylene glycol p-toluenesulfonate, a common type of sulfonated PEG.[13]

Materials:

-

Polyethylene glycol (PEG)

-

Toluene

-

Pyridine

-

p-Toluenesulfonyl chloride

-

3% Sodium hydrogen carbonate solution

-

Dichloromethane

-

Ether

Procedure:

-

Dissolve PEG (e.g., 0.06 mol) in toluene (e.g., 50 mL) with stirring until completely molten.

-

Add pyridine (e.g., 0.1 mol) and react at room temperature for 2 hours until the solution is clear.

-

Slowly add p-toluenesulfonyl chloride (e.g., 0.07 mol).

-

Increase the temperature to 40°C and maintain for 18 hours.

-

Terminate the reaction and wash the organic phase three times with a 3% sodium hydrogen carbonate solution.

-

Dry the toluene phase and filter.

-

Remove the toluene by evaporation.

-

Dissolve the resulting product in a small volume of dichloromethane (e.g., 10 mL).

-

Precipitate the product by adding it to a larger volume of ether (e.g., 100 mL).

-

Repeat the dissolution and precipitation step three times to purify the product.

-

The final product is a white, glutinous solid of hydroxyl-terminated polyethylene glycol p-toluenesulfonate.

Characterization of Sulfonated PEG Linkers

The successful synthesis and purity of sulfonated PEG linkers can be confirmed using a variety of analytical techniques.

| Technique | Purpose | Expected Observations | Reference |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the presence of the sulfonate group. | Characteristic absorption bands for S=O stretching. | [11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity. | Appearance of new peaks corresponding to the protons near the sulfonate group. | [11] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity. | A single, narrow peak indicating a well-defined polymer. | [11] |

| Contact Angle Measurement | To assess the hydrophilicity of surfaces modified with the linker. | A lower contact angle compared to the unmodified surface, indicating increased hydrophilicity. | [5][11] |

| Zeta Potential Measurement | To determine the surface charge. | A negative zeta potential value at physiological pH. | [5] |

Visualizing Workflows and Relationships

Synthesis Workflow of a Sulfonated PEG Linker

Caption: A generalized workflow for the synthesis and purification of a sulfonated PEG linker.

Logical Relationship of the Sulfonic Acid Group to its Effects

Caption: The causal chain from the sulfonic acid group to its beneficial effects in drug delivery.

Influence on Cellular Interaction and Uptake

While the sulfonic acid group does not typically interact with a specific signaling pathway, its physicochemical properties play a crucial role in modulating the interaction of the drug carrier with cells.

Caption: Mechanism by which sulfonated PEG linkers reduce non-specific cellular uptake.

Conclusion

The incorporation of the sulfonic acid group into PEG linkers represents a significant advancement in the design of drug delivery systems. By enhancing hydrophilicity, introducing a negative charge, and improving biocompatibility, these modified linkers contribute to longer circulation times, increased stability, and reduced non-specific interactions of therapeutic agents. This in-depth guide has provided a technical overview of the core principles, quantitative effects, and experimental considerations for researchers and professionals in the field of drug development. The continued exploration and application of sulfonated PEG linkers hold great promise for the creation of safer and more effective therapies.

References

- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 5. Cross-linked Polystyrene Sulfonic Acid and Polyethylene Glycol as a Low-fouling Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Polymerization of Methacryloyl-PEG-Sulfonic Acid as a Functional Macromer for Biocompatible Polymeric Surfaces -Macromolecular Research | Korea Science [koreascience.kr]

- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. A cell-repellent sulfonated PEG comb-like polymer for highly resolved cell micropatterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN103554482A - Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional Poly(ethylene glycol) (PEG) linkers, indispensable tools in modern bioconjugation, drug delivery, and proteomics. We will delve into their core properties, diverse applications, and the experimental protocols essential for their successful implementation.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two different reactive functional groups at their termini.[1] This unique structural feature allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic drug.[1] The PEG component of the linker imparts several advantageous properties to the resulting bioconjugate, including enhanced solubility, increased stability, and reduced immunogenicity.[1]

The versatility of heterobifunctional PEG linkers stems from the wide array of available terminal functional groups, each with specific reactivity towards different chemical moieties on biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues in proteins), maleimides for targeting sulfhydryl groups (e.g., cysteine residues), and bioorthogonal groups like azides and dibenzocyclooctyne (DBCO) for copper-free click chemistry.[2][3]

These linkers are pivotal in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, a heterobifunctional PEG linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[1] In PROTACs, the linker brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[4]

Core Properties and Quantitative Data

The selection of a heterobifunctional PEG linker is dictated by the specific requirements of the application, including the desired spacer length, solubility, and the reactivity of the terminal groups. The following tables summarize the quantitative data for a selection of commonly used heterobifunctional PEG linkers.

Table 1: NHS-PEG-Maleimide Linkers [5][6][7][8]

| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) | Spacer Arm Length (Å) |

| NHS-PEG2-Maleimide | 425.39 | 2 | - |

| NHS-PEG4-Maleimide | 442.4 | 4 | - |

| NHS-PEG5-Maleimide | 486.5 | 5 | - |

| NHS-PEG6-Maleimide | 601.60 | 6 | 32.5 |

| NHS-PEG8-Maleimide | 689.71 | 8 | 39.2 |

| NHS-PEG12-Maleimide | 865.92 | 12 | 53.4 |

| NHS-PEG24-Maleimide | 1394.55 | 24 | 95.2 |

| Maleimide PEG NHS, MW 5000 | ~5,000 | ~113 | - |

Table 2: DBCO-PEG-NHS Ester Linkers [9][10][11][12][13]

| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) |

| DBCO-PEG4-NHS Ester | 649.68 | 4 |

| DBCO-PEG-NHS Ester, MW 2000 | ~2,000 | ~45 |

Table 3: Azide-PEG-NHS Ester Linkers [14][15][16][17][18]

| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) |

| N-(NHS ester-PEG2)-N-bis(PEG3-azide) | 704.74 | 2 + 3 (branched) |

| Azide-PEG-NHS Ester, MW 2000 | ~2,000 | ~45 |

| Azide-PEG-NHS Ester, MW 5000 | ~5,000 | ~113 |

| 4-Arm PEG-Azide(3)/NHS(1), MW 2000 | ~2,000 | - |

Key Applications and Signaling Pathways

Heterobifunctional PEG linkers are instrumental in constructing complex biomolecular architectures for therapeutic and research purposes.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent specifically to cancer cells. A heterobifunctional PEG linker is used to attach the drug to the antibody. The choice of linker can significantly impact the stability, solubility, and efficacy of the ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][19]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Protocol 1: Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or a peptide) using an NHS-PEG-Maleimide linker.[2]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEGn-Maleimide linker

-

Thiol-containing molecule

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column

Procedure:

Step 1: Reaction of Antibody with NHS-PEG-Maleimide

-

Equilibrate the vial of NHS-PEGn-Maleimide to room temperature before opening.

-

Prepare a stock solution of the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF.

-

Adjust the pH of the antibody solution to 7.2-7.5.

-

Add the linker solution to the antibody solution at a 10- to 50-fold molar excess.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.[2]

-

Remove excess, non-reacted linker using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Molecule

-

Dissolve the thiol-containing molecule in the Conjugation Buffer.

-

Add the thiol-containing molecule to the maleimide-activated antibody solution. The molar ratio should be consistent with the desired final conjugate.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.[2]

-

The final conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted thiol-containing molecules.

Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker

This protocol describes the conjugation of a protein to an azide-containing molecule using a DBCO-PEG-NHS ester linker.[3][20]

Materials:

-

Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEGn-NHS Ester

-

Azide-containing molecule

-

Anhydrous DMF or DMSO

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting column

Procedure:

Step 1: Conjugation of DBCO-linker to the Protein

-

Prepare a stock solution of DBCO-PEGn-NHS Ester in anhydrous DMF or DMSO.

-

Add the DBCO-linker solution to the protein solution. A 1.5 to 3-fold molar excess of the linker is recommended.[20]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Remove excess DBCO-linker using a desalting column.

Step 2: Copper-Free Click Reaction

-

Dissolve the azide-containing molecule in the Reaction Buffer.

-

Add the azide-containing molecule to the DBCO-conjugated protein solution. A 1.5 to 3-fold molar excess of the azide is recommended.[20]

-

Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[20]

-

The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess azide-containing molecules.

Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) of an ADC. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[1][21][22][23][24]

Materials:

-

ADC sample

-

Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

HIC column

-

HPLC system

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.

-

Monitor the elution profile at 280 nm.

-

The different DAR species will elute as separate peaks, with higher DAR species having longer retention times due to their increased hydrophobicity.

-

The average DAR can be calculated from the relative peak areas of the different DAR species.

Protocol 4: Peptide Mapping of PEGylated Proteins

Peptide mapping is used to identify the sites of PEGylation on a protein.[25][26][27][28]

Materials:

-

PEGylated protein sample

-

Denaturing agent (e.g., urea)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Denature the PEGylated protein in a buffer containing urea.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

-

Enzymatic Digestion:

-

Exchange the buffer to one suitable for the chosen protease.

-

Add the protease (e.g., trypsin) and incubate to digest the protein into peptides.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase HPLC.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Compare the peptide map of the PEGylated protein with that of the unmodified protein.

-

Peptides containing a PEGylation site will have a mass shift corresponding to the mass of the PEG linker and will elute at a different retention time.

-

The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of PEGylation.

-

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have revolutionized the fields of drug delivery and bioconjugation. Their unique ability to connect two different molecules with high specificity, coupled with the beneficial properties of the PEG spacer, has enabled the development of a new generation of targeted therapeutics and advanced research reagents. A thorough understanding of their properties, combined with the application of robust experimental protocols, is crucial for harnessing their full potential in scientific research and drug development.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 8. polysciences.com [polysciences.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. precisepeg.com [precisepeg.com]

- 11. DBCO-NHCO-PEG4-NHS ester [myskinrecipes.com]

- 12. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 13. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 14. Azido-PEG-NHS ester, MW 5,000 | BroadPharm [broadpharm.com]

- 15. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 16. Azide PEG Succinimidyl Carboxymethyl Ester [jenkemusa.com]

- 17. creativepegworks.com [creativepegworks.com]

- 18. precisepeg.com [precisepeg.com]

- 19. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 20. interchim.fr [interchim.fr]

- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 28. lcms.cz [lcms.cz]

Technical Guide: Safety and Handling of Carboxy-PEG4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Carboxy-PEG4-sulfonic acid (CAS No. 1817735-25-3). While specific toxicological and physicochemical data for this compound are limited, this document synthesizes available information and establishes best-practice protocols based on the known properties of polyethylene glycol (PEG) and sulfonic acid derivatives.

Chemical Identification and Properties

This compound is a bifunctional linker molecule utilized in bioconjugation and drug delivery research. Its structure incorporates a carboxylic acid group and a sulfonic acid group, connected by a polyethylene glycol (PEG4) spacer. This composition imparts hydrophilicity, making it a valuable tool for modifying molecules to improve their solubility and pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₉S | AxisPharm SDS |

| Molecular Weight | 330.35 g/mol | AxisPharm SDS |

| Appearance | Not specified; likely a solid or viscous liquid | General Chemical Knowledge |

| Solubility | Soluble in water and DMSO | BroadPharm, MedKoo Biosciences[1][2] |

| pKa | Not specified; expected to have acidic properties due to the carboxylic and sulfonic acid groups | General Chemical Knowledge |

| Hygroscopicity | Expected to be hygroscopic due to the PEG and acid moieties | General Chemical Knowledge |

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from AxisPharm, this compound is not classified as a hazardous substance. However, due to the presence of acidic functional groups and its potential hygroscopic nature, appropriate safety precautions should always be observed.

Table 2: Hazard Identification and Recommended Precautions

| Hazard | Description | Recommended Precautions |

| Eye Contact | May cause irritation. | Wear safety glasses or goggles. |

| Skin Contact | May cause irritation upon prolonged contact. | Wear nitrile or other suitable chemical-resistant gloves. |

| Inhalation | Unlikely to be a significant hazard at room temperature, but dust or aerosols may cause respiratory irritation. | Handle in a well-ventilated area. For operations that may generate dust or aerosols, use a fume hood. |

| Ingestion | The toxicological properties have not been fully investigated. Ingestion should be avoided. | Do not eat, drink, or smoke in laboratory areas. |

| Hygroscopic Nature | May absorb moisture from the air, which could affect its stability and handling characteristics. | Store in a tightly sealed container in a dry, cool place. |

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of personal protective equipment. The following table provides general guidance.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles. |

| Hand Protection | Nitrile or other chemically resistant gloves. |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary for large-scale operations or when generating aerosols. |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Table 4: Handling and Storage Guidelines

| Aspect | Guideline |

| Handling | - Handle in a well-ventilated area, preferably in a fume hood. - Avoid contact with skin and eyes. - Avoid inhalation of dust or aerosols. - Keep away from incompatible materials such as strong oxidizing agents. |

| Storage | - Store in a tightly sealed container to prevent moisture absorption. - Recommended storage temperatures vary by supplier, with ranges from 2-8°C to -20°C for long-term storage.[1][2] - Store in a dry, cool, and well-ventilated place. |

First Aid Measures

In the event of exposure, follow these first aid procedures.

Table 5: First Aid Procedures

| Exposure Route | First Aid Measure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

Table 6: Spill Response Procedures

| Spill Size | Procedure |

| Small Spill | - Wear appropriate PPE. - Absorb with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth. - Place in a suitable, labeled container for disposal. - Clean the spill area with soap and water. |

| Large Spill | - Evacuate the area. - Ventilate the area and prevent entry. - Contain the spill with a dike of inert material. - Follow the procedure for a small spill for cleanup. - If necessary, contact emergency services. |

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

-

Dispensing:

-

If the compound is a solid, use a spatula or scoop to transfer the desired amount in a fume hood to minimize dust inhalation.

-

If it is a viscous liquid, use a positive displacement pipette or a syringe.

-

-

Weighing: Weigh the compound in a tared, sealed container to prevent moisture absorption.

-

Dissolution: Add the compound to the solvent slowly while stirring. Due to its acidic nature, consider the potential for an exothermic reaction, especially with basic solvents.

-

Post-Handling: Tightly seal the container immediately after use. Clean all equipment thoroughly.

Spill Cleanup Protocol

-

Assess the Situation: Determine the size and nature of the spill. If it is a large spill or involves other hazardous materials, evacuate the area and call for emergency assistance.

-

Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material.

-

Neutralize (Optional but Recommended for Acidic Spills): Cautiously sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the outside and working inwards. Test the pH of the spilled material to ensure it is neutralized (pH 6-8).

-

Absorb the Spill: Cover the spill with an inert absorbent material.

-

Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate the Area: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the waste according to institutional and local regulations.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Toxicological Information

There is a lack of specific toxicological data for this compound. However, the components of the molecule, polyethylene glycol and sulfonic acids, have been studied more broadly.

-

Polyethylene Glycols (PEGs): Generally considered to be of low toxicity and are widely used in pharmaceutical and cosmetic applications. High molecular weight PEGs are poorly absorbed by the body.

-

Sulfonic Acids: Can be irritating to skin and eyes. The acidity of these compounds is the primary health concern.

Given the structure of this compound, it should be handled with the care afforded to acidic and potentially irritating compounds until more specific toxicological data becomes available.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a thorough review of the Safety Data Sheet and a comprehensive risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS from the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for EDC/NHS Coupling with Carboxy-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of molecules containing primary amine groups to a target molecule or surface functionalized with Carboxy-PEG4-sulfonic acid. This bifunctional linker possesses a terminal carboxylic acid group amenable to standard carbodiimide chemistry and a sulfonic acid group that enhances hydrophilicity, which can be advantageous in biological applications. The coupling is achieved using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2] EDC activates the carboxyl group of the PEG linker, forming a highly reactive O-acylisourea intermediate.[2] The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable amine-reactive NHS ester, thereby increasing the coupling efficiency.[1][2][3] This two-step process is particularly useful for conjugating biomolecules that contain both carboxyl and amine groups, as it minimizes the risk of self-polymerization.[3][4]

This compound is a valuable tool in bioconjugation, enabling the attachment of proteins, peptides, antibodies, or small molecules.[5][6] The polyethylene glycol (PEG) spacer increases the solubility of the conjugate and can reduce steric hindrance.[7]

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main stages: activation of the carboxyl group and subsequent reaction with a primary amine.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound [myskinrecipes.com]

- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Protein Labeling with Carboxy-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-sulfonic acid is a hydrophilic linker molecule utilized for the covalent modification of proteins. This bifunctional reagent possesses a terminal carboxylic acid group and a sulfonic acid moiety, connected by a 4-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, through a carbodiimide-mediated coupling reaction. The PEG spacer enhances the solubility and biocompatibility of the resulting protein conjugate, while the sulfonic acid group further increases its hydrophilicity.

Protein modification with this compound, a process known as PEGylation, can confer several advantageous properties to the target protein. These benefits include increased serum half-life, enhanced stability against proteolytic degradation, reduced immunogenicity, and improved solubility.[1][2][3] These characteristics make it a valuable tool in drug development for improving the therapeutic efficacy of protein-based drugs.

Key Applications:

-

Prolonging Protein Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces renal clearance, extending its circulation time in the bloodstream.[3]

-

Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the protein surface, diminishing the potential for an immune response.

-

Enhancing Stability: The hydrophilic PEG shell can protect the protein from enzymatic degradation and improve its thermal and pH stability.[1][4]

-

Improving Solubility: The inherent hydrophilicity of the PEG and sulfonic acid components significantly increases the solubility of hydrophobic proteins.

-

Antibody-Drug Conjugates (ADCs) and PROTACs: This linker can be used in the synthesis of ADCs and proteolysis-targeting chimeras (PROTACs), where precise control over linker properties is crucial.

Experimental Protocols

The labeling of proteins with this compound is typically achieved through a two-step or one-step EDC/NHS coupling reaction. The two-step protocol is generally recommended as it offers better control over the reaction and minimizes protein cross-linking.

Materials and Reagents:

-

Protein of interest in a suitable amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; PBS, pH 7.2-7.5 for coupling)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis cassettes for purification

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents

Protocol 1: Two-Step EDC/NHS Labeling

This protocol involves the activation of the carboxyl group on this compound with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amines on the target protein.[5][6]

Step 1: Activation of this compound

-

Reagent Preparation: Allow EDC, NHS (or Sulfo-NHS), and this compound to equilibrate to room temperature before opening the vials. Prepare stock solutions of each reagent in anhydrous DMSO or DMF. For example, prepare a 100 mM stock solution of this compound.

-

Activation Reaction:

-